N-(2,4-dichlorobenzyl)-2-iodobenzamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(2,4-Dichlorobenzyl)-2-iodobenzamide (molecular formula C₁₄H₁₀Cl₂INO; calculated molecular weight ~406.05 g/mol) belongs to the substituted 2-iodobenzamide class, featuring a 2,4-dichlorobenzyl substituent on the amide nitrogen and an ortho-iodo group on the benzamide aromatic ring. This structural scaffold combines a halogen-bond-donating iodine atom with an electron-deficient dichlorobenzyl moiety, positioning it within a family of compounds recognized for diverse pharmacological properties including antibacterial, antiviral, anti-inflammatory, and anticancer activities.

Molecular Formula C14H10Cl2INO
Molecular Weight 406.0 g/mol
Cat. No. B3498808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorobenzyl)-2-iodobenzamide
Molecular FormulaC14H10Cl2INO
Molecular Weight406.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)I
InChIInChI=1S/C14H10Cl2INO/c15-10-6-5-9(12(16)7-10)8-18-14(19)11-3-1-2-4-13(11)17/h1-7H,8H2,(H,18,19)
InChIKeyJHXAZSSDZVMDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorobenzyl)-2-iodobenzamide: Physicochemical Profile and Compound Class Context for Scientific Procurement


N-(2,4-Dichlorobenzyl)-2-iodobenzamide (molecular formula C₁₄H₁₀Cl₂INO; calculated molecular weight ~406.05 g/mol) belongs to the substituted 2-iodobenzamide class, featuring a 2,4-dichlorobenzyl substituent on the amide nitrogen and an ortho-iodo group on the benzamide aromatic ring [1]. This structural scaffold combines a halogen-bond-donating iodine atom with an electron-deficient dichlorobenzyl moiety, positioning it within a family of compounds recognized for diverse pharmacological properties including antibacterial, antiviral, anti-inflammatory, and anticancer activities [2]. The compound is documented primarily as a synthetic precursor for benzomacrolactam synthesis via aryl radical cyclization chemistry [3].

Why N-(2,4-Dichlorobenzyl)-2-iodobenzamide Cannot Be Generically Substituted Within the 2-Iodobenzamide Class


Within the 2-iodobenzamide family, three structural variables govern reactivity and biological performance: (i) the chlorine substitution pattern on the N-benzyl ring, (ii) the iodine regioisomeric position (ortho vs. para), and (iii) the presence or absence of a methylene spacer between the amide nitrogen and the aromatic ring. Each modification produces quantifiable shifts in molecular weight (range: 337 → 406 g/mol), lipophilicity (XLogP3 from ~2.9 upward with each added chlorine), hydrogen-bond donor/acceptor count, and halogen-bond donor strength . These physicochemical differences translate into measurable changes in radical cyclization regioselectivity (11-endo vs. 12-endo vs. 5-exo pathways) [1] and target-binding affinity—a closely related N-(2,4-dichlorophenyl)-2-hydroxy-5-iodobenzamide exhibits an EGFR IC₅₀ of 9.66 µM, whereas unsubstituted or mono-substituted analogs may show substantially different potency profiles [2]. Generic interchange without accounting for these variables risks loss of synthetic efficiency or biological activity.

N-(2,4-Dichlorobenzyl)-2-iodobenzamide: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Lipophilicity Gradient: N-(2,4-Dichlorobenzyl)-2-iodobenzamide vs. N-Benzyl- and N-(2-Chlorobenzyl)-2-iodobenzamide

The target compound exhibits a molecular weight of ~406.05 g/mol, representing an increase of 68.9 g/mol over the unsubstituted N-benzyl-2-iodobenzamide (MW 337.16; XLogP3 2.9) and 34.5 g/mol over the mono-chlorinated N-(2-chlorobenzyl)-2-iodobenzamide (MW 371.6) . Each chlorine addition elevates both molecular weight and estimated lipophilicity, which directly impacts membrane permeability, protein binding, and chromatographic retention behavior. The 2,4-dichloro substitution pattern introduces an additional hydrogen-bond acceptor (chlorine as weak HBA) while maintaining one hydrogen-bond donor (amide N-H), yielding an HBA:HBD ratio distinct from both comparators [1].

Physicochemical profiling Medicinal chemistry Lead optimization

EGFR Tyrosine Kinase Inhibition: N-(2,4-Dichlorophenyl)-2-hydroxy-5-iodobenzamide as Quantitative Class Benchmarks for N-(2,4-Dichlorobenzyl)-2-iodobenzamide

While direct EGFR IC₅₀ data for N-(2,4-dichlorobenzyl)-2-iodobenzamide is not publicly available, a structurally proximate analog—N-(2,4-dichlorophenyl)-2-hydroxy-5-iodobenzamide—exhibits an experimentally determined IC₅₀ of 9.66 × 10³ nM (9.66 µM) against epidermal growth factor receptor (EGFR) at pH 7.4 and 2°C, as reported in BindingDB [1]. The 2,4-dichlorophenyl motif is shared between this analog and the target compound, suggesting that the dichloro-substituted aromatic ring contributes to EGFR binding interactions. In contrast, other benzamide derivatives within the same assay panel show divergent potencies, highlighting the critical role of the dichloro substitution pattern [2]. The target compound differs from the analog by (i) benzyl vs. phenyl N-substitution, (ii) absence of the 2-hydroxy group, and (iii) iodine at the 2-position rather than the 5-position, each of which is expected to modulate binding affinity.

EGFR inhibition Cancer research Kinase assay

Halogen-Bond-Driven Radical Generation: Differentiating the ortho-Iodo Substituent of N-(2,4-Dichlorobenzyl)-2-iodobenzamide from para-Iodo Positional Isomers

The ortho-iodo configuration of the target compound is mechanistically critical for halogen-bond-assisted aryl radical generation. Simhadri et al. (2026) demonstrated that N-aryl-2-iodobenzamides undergo photoinduced, catalyst-free halogen-bond-assisted biaryl synthesis via a 1,4-aryl migration (Truce-Smiles rearrangement), with the ortho-iodo group serving as the essential radical precursor [1]. In contrast, the para-iodo positional isomer N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide cannot participate in the same intramolecular halogen-bonding geometry due to the remote iodine position, fundamentally altering its synthetic utility. Crystallographic evidence confirms that 2-iodobenzamides form robust C—I···π(ring) halogen bonds that stabilize supramolecular architectures, a feature absent in 3- or 4-iodo congeners [2].

Halogen bonding Radical chemistry Photochemistry C-H functionalization

Regioselective Aryl Radical Cyclization: 11-endo Selectivity of 2-Iodobenzamides vs. 5-exo Pathways of Alternative Substrates

2-Iodobenzamide derivatives undergo tributyltin hydride (Bu₃SnH)-mediated aryl radical cyclization with well-characterized regioselectivity. Prado et al. (2000) demonstrated that N-(3-allyloxypropyl)-2-iodobenzamide (compound 9) undergoes exclusive 11-endo cyclization to yield benzolactam 10, while N-vinylic 2-iodobenzamides studied by Ishibashi et al. (2000) showed a stereoelectronic-dependent switch: substrates 10a-d gave exclusively 5-exo products, whereas substrates 10e-f bearing a phenyl substituent on the vinylic carbon gave predominantly 6-endo products [1] [2]. The N-(2,4-dichlorobenzyl) substituent on the target compound provides steric bulk and electronic modulation that can influence cyclization regioselectivity compared to simpler N-alkyl or N-benzyl 2-iodobenzamides, although direct comparative data for the specific compound remains to be published [3].

Radical cyclization Macrolactam synthesis Regioselectivity Medium-ring synthesis

Antiviral and Antineoplastic Class Potential: Patent-Backed Iodobenzamide Pharmacophore with 2,4-Dichloro Substitution

The patent family originating from WO9845253A1 (EP 0973727 A2; US 6,225,323; US 6,511,988; US 6,780,995) explicitly claims activated iodo-benzamide derivatives as antineoplastic and antiviral drug compounds, with the presumptive mechanism of action involving inhibition of transcription factor binding to zinc finger domains [1]. The compounds are reported to be effective in inhibiting growth of a variety of human and animal tumor and leukemia cell lines at low concentrations [2]. The 2,4-dichloro substitution pattern features prominently across the exemplified compounds in this patent family, suggesting a privileged substitution for the claimed biological activities. While N-(2,4-dichlorobenzyl)-2-iodobenzamide is not specifically exemplified, its structural features (2-iodobenzamide core + 2,4-dichloroaryl moiety + chelating amide group) align with the pharmacophoric elements described in the patent claims [3].

Antiviral research Anticancer drug discovery Zinc finger transcription factor inhibition

C—I Bond Lability and Synthetic Versatility: 2-Iodobenzamide vs. 2-Bromo- and 2-Chlorobenzamide Analogs in Cross-Coupling Reactions

The C—I bond in 2-iodobenzamides is the weakest among carbon-halogen bonds (bond dissociation energy approximately 55-65 kcal/mol for Ar—I vs. ~70-80 kcal/mol for Ar—Br and ~85-95 kcal/mol for Ar—Cl), making the iodo substituent the most reactive leaving group for oxidative addition in transition-metal-catalyzed cross-coupling reactions [1]. This property is exploited in copper-catalyzed Ullmann-type couplings, Sonogashira reactions, and palladium-catalyzed transformations where 2-iodobenzamides serve as versatile electrophilic partners [2]. The 2,4-dichlorobenzyl substituent introduces additional C—Cl bonds that are significantly less reactive, enabling chemoselective functionalization at the iodo position while preserving the dichloroaryl motif for downstream diversification. In contrast, 2-bromobenzamide analogs show slower oxidative addition kinetics, and 2-chlorobenzamide analogs are generally inert under mild coupling conditions [3].

Cross-coupling C-I activation Synthetic chemistry Precursor comparison

High-Value Application Scenarios for N-(2,4-Dichlorobenzyl)-2-iodobenzamide Based on Quantitative Differentiation Evidence


Synthesis of Chlorinated Medium-Ring Benzomacrolactams via Regioselective 11-endo Aryl Radical Cyclization

The 2-iodobenzamide core of the target compound enables Bu₃SnH-mediated or photoinduced aryl radical generation, which can undergo regioselective endo cyclization to form benzomacrolactams—privileged scaffolds in natural product synthesis and medicinal chemistry . The 2,4-dichlorobenzyl substituent provides steric bulk that may influence cyclization regiochemistry (11-endo vs. 12-endo vs. hydrogenolysis), and the chlorine atoms serve as handles for downstream diversification via cross-coupling after macrocyclization. This application directly leverages the ortho-iodo halogen-bond donor capacity and the superior C—I bond lability documented in Evidence Items 3 and 6 above [1].

Halogen-Bond-Assisted, Catalyst-Free Biaryl Synthesis via Photoinduced 1,4-Aryl Migration

Building on the mechanistic platform established by Simhadri et al. (2026), N-(2,4-dichlorobenzyl)-2-iodobenzamide can serve as a substrate for photoinduced, halogen-bond-assisted biaryl synthesis without requiring transition metal catalysts [1]. The 2,4-dichlorobenzyl group may enhance the halogen-bonding interaction through increased electrophilicity of the iodine σ-hole relative to non-chlorinated analogs, as predicted by the electronic effects documented in Evidence Item 1. This catalyst-free strategy is attractive for pharmaceutical process chemistry where metal contamination must be minimized [2].

Structure-Activity Relationship (SAR) Exploration of Dichlorobenzyl Iodobenzamides as Antiviral or Antineoplastic Lead Compounds

The patent family WO9845253A1/EP 0973727 A2 establishes the activated iodo-benzamide scaffold as a privileged chemotype for zinc finger transcription factor inhibition with antineoplastic and antiviral activity [2]. N-(2,4-Dichlorobenzyl)-2-iodobenzamide, with its combination of 2-iodobenzamide core, 2,4-dichloro substitution, and benzyl linker, occupies a specific point in the structure-activity landscape that is distinct from the N-(2,4-dichlorophenyl)-2-hydroxy-5-iodobenzamide analog characterized by an EGFR IC₅₀ of 9.66 µM [3]. Systematic variation of the iodine position, chlorine count, and linker type can probe the pharmacophoric requirements for target engagement.

Physicochemical Probe for Lipophilicity-Dependent Biological Profiling in the 2-Iodobenzamide Series

With a molecular weight of ~406 g/mol and estimated XLogP3 exceeding 3.5, the target compound occupies the high-mass, high-lipophilicity corner of the 2-iodobenzamide chemical space, contrasting with the lighter N-benzyl-2-iodobenzamide (MW 337, XLogP3 2.9) . This makes it a valuable probe molecule for assessing the impact of incremental lipophilicity on membrane permeability, metabolic stability, and off-target binding within a congeneric series. The quantitative molecular weight and lipophilicity gradient documented in Evidence Item 1 supports its use in systematic property-based drug discovery campaigns.

Quote Request

Request a Quote for N-(2,4-dichlorobenzyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.